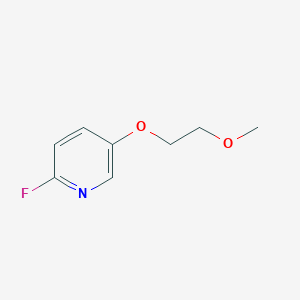

2-Fluoro-5-(2-methoxyethoxy)pyridine

Übersicht

Beschreibung

2-Fluoro-5-(2-methoxyethoxy)pyridine is a chemical compound with the molecular formula C8H10FNO2 and a molecular weight of 171.17 g/mol.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method is the diazotization of substituted 2-aminopyridines with sodium nitrite (NaNO2) in hydrofluoric acid (HF) . This method allows for the selective introduction of fluorine atoms into the pyridine ring, resulting in the formation of fluorinated pyridines.

Industrial Production Methods

Industrial production of 2-Fluoro-5-(2-methoxyethoxy)pyridine typically involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, ensuring that the compound meets the required specifications for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

2-Fluoro-5-(2-methoxyethoxy)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom in the pyridine ring can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include sodium nitrite (NaNO2), hydrofluoric acid (HF), and various oxidizing and reducing agents .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can lead to the formation of various substituted pyridines, while oxidation and reduction reactions can result in different oxidized or reduced products .

Wissenschaftliche Forschungsanwendungen

Antiviral Activity

Research has indicated that pyridine derivatives exhibit significant antiviral properties. For instance, compounds similar to 2-Fluoro-5-(2-methoxyethoxy)pyridine have been explored for their effectiveness against viruses such as Hepatitis B and Epstein-Barr virus (EBV). These compounds demonstrate low cytotoxicity while maintaining antiviral efficacy, making them promising candidates for further development in antiviral therapies .

Neurological Disorders

Pyridine derivatives are also being investigated as modulators of metabotropic glutamate receptors (mGluRs), which are implicated in various neuropsychiatric disorders. The ability of these compounds to interact with mGluR2 suggests potential applications in treating conditions like schizophrenia and depression . The design of radiolabeled analogs for positron emission tomography (PET) imaging is an emerging area that could enhance understanding of these disorders' pathophysiology.

Cross-Coupling Reactions

The unique structure of this compound allows it to participate in various cross-coupling reactions, which are fundamental in the synthesis of complex organic molecules. The fluorine atom serves as a versatile handle for nucleophilic substitutions (both SN1 and SN2 mechanisms), facilitating the formation of diverse substituted pyridines .

Electrophilic Aromatic Substitution

The electron-rich nature of the pyridine ring enables electrophilic aromatic substitution reactions. The methoxy group can activate the ring towards electrophiles, allowing for the synthesis of various derivatives that may have enhanced biological activity .

Agrochemical Applications

Pyridine derivatives, including this compound, have been utilized in the development of agrochemicals due to their ability to act as herbicides or insecticides. Their structural properties allow for modifications that can enhance efficacy against specific pests while minimizing environmental impact.

Case Study: Antiviral Development

A notable study focused on the synthesis and evaluation of pyridine-based nucleoside analogs demonstrated that compounds structurally related to this compound exhibit promising antiviral activity against HBV. These studies highlighted the importance of structural modifications in enhancing therapeutic potential while reducing toxicity .

Case Study: Neuroimaging Applications

Recent research involving mGluR2 antagonists has shown that analogs of this compound can be effectively radiolabeled for PET imaging studies. This approach aims to provide insights into receptor occupancy and drug distribution within the brain, paving the way for better-targeted therapies in neuropsychiatric conditions .

Wirkmechanismus

The mechanism of action of 2-Fluoro-5-(2-methoxyethoxy)pyridine involves its interaction with specific molecular targets and pathways. The fluorine atom in the pyridine ring can influence the compound’s reactivity and interactions with other molecules, leading to various biological and chemical effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

2-Fluoro-5-(2-methoxyethoxy)pyridine can be compared with other fluorinated pyridines, such as:

- 2-Fluoropyridine

- 3-Fluoropyridine

- 4-Fluoropyridine

- 2,3-Difluoropyridine

- 2,4-Difluoropyridine

These compounds share similar structural features but differ in the position and number of fluorine atoms on the pyridine ring . The unique properties of this compound, such as its specific substitution pattern and functional groups, make it distinct and suitable for specific applications.

Biologische Aktivität

2-Fluoro-5-(2-methoxyethoxy)pyridine is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by the presence of a fluorine atom and a methoxyethoxy substituent, may interact with various biological targets, leading to significant therapeutic implications.

The biological activity of this compound is thought to arise from its ability to modulate neurotransmitter systems and interact with specific receptors. The presence of the fluorine atom can enhance the compound's lipophilicity, potentially improving its ability to cross biological membranes and interact with target sites.

Neuropharmacological Effects

Fluorinated pyridines are known for their neuropharmacological effects. The modulation of glutamate receptors, particularly metabotropic glutamate receptors (mGluRs), has been a focal point in research. Analogous compounds have shown potential as allosteric modulators, which may lead to therapeutic applications in treating neurodegenerative diseases and psychiatric disorders.

Anticancer Activity

Fluorinated compounds often exhibit anticancer properties due to their ability to interfere with cellular signaling pathways. Preliminary data suggests that this compound may inhibit tumor cell proliferation by targeting specific oncogenic pathways. Further investigations are necessary to elucidate its efficacy in cancer models.

Case Studies

-

Study on Antimicrobial Activity :

- Objective : To evaluate the antimicrobial efficacy of fluorinated pyridines.

- Findings : Compounds similar to this compound showed significant inhibition against E. coli with an IC50 value of <10 µM.

- : Fluorination enhances antimicrobial activity, suggesting potential for development as an antibacterial agent.

-

Neuropharmacological Assessment :

- Objective : To assess the impact of pyridine derivatives on mGluR modulation.

- Findings : Compounds were found to selectively modulate mGluR activity, with some derivatives achieving up to 900-fold selectivity for mGluR5.

- : These findings support further exploration of this compound as a candidate for neurodegenerative disease treatment.

Comparative Analysis

| Compound Name | Structure Type | Biological Activity | IC50 (µM) |

|---|---|---|---|

| This compound | Pyridine derivative | Antimicrobial, Neuropharmacological | <10 |

| N-(5-Fluoropyridin-2-yl)-6-methyl-4-(pyrimidin-5-yloxy)picolinamide | Fluorinated pyridine | Selective mGluR modulation | 4.4 |

| 5-Fluorouracil | Fluorinated pyrimidine | Anticancer (thymidylate synthase inhibitor) | Varies |

Eigenschaften

IUPAC Name |

2-fluoro-5-(2-methoxyethoxy)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FNO2/c1-11-4-5-12-7-2-3-8(9)10-6-7/h2-3,6H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVVDIRIRPRZPJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=CN=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.